Thietane, 2-propyl-
Overview
Description
Thietane, 2-propyl- is a heterocyclic compound containing a saturated four-membered ring with three carbon atoms and one sulfur atom. This compound is a derivative of thietane, which is known for its strong sulfurous odor. Thietane and its derivatives, including 2-propylthietane, are notable for their presence in the anal gland secretions of certain animals and their role as alarm pheromones .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thietane, 2-propyl- can be synthesized through various methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes, sulfonates of 3-haloalkan-1-ols, or disulfonates of alkane-1,3-diols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, inter- and intramolecular photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also employed .
Industrial Production Methods: Industrial production of thietane derivatives often involves the reaction of 1,3-dibromopropane with sodium sulfide under controlled conditions to yield thietane, which can then be further modified to produce 2-propylthietane .
Chemical Reactions Analysis
Types of Reactions: Thietane, 2-propyl- undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions .
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents such as butyllithium can open the thietane ring.
Oxidation: Thietane derivatives can be oxidized using common oxidizing agents.
Substitution: Thietane reacts with halogens like bromine under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening can yield various substituted products, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
Thietane, 2-propyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of thietane, 2-propyl- involves its interaction with olfactory receptors. Both mouse and human olfactory receptors have been found to respond to thietane in the presence of copper . This interaction triggers a signaling pathway that leads to the perception of the sulfurous odor associated with thietane derivatives.
Comparison with Similar Compounds
Thiirane: A three-membered ring with one sulfur atom.
Dithietane: A four-membered ring with two sulfur atoms.
Tetrahydrothiophene: A five-membered ring with one sulfur atom.
Uniqueness: Thietane, 2-propyl- is unique due to its specific structure and the presence of a propyl group, which influences its chemical reactivity and biological activity. Its role as an alarm pheromone and its strong sulfurous odor distinguish it from other similar compounds .
Properties
IUPAC Name |
2-propylthietane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S/c1-2-3-6-4-5-7-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBLJZKBAFSDSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50990907 | |
Record name | 2-Propylthietane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50990907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70678-49-8 | |
Record name | Thietane, 2-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070678498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propylthietane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50990907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-propylthietane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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